STING agonist 3;Tautomerism;diABZI STING agonist-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

diABZI STING agonist-1: is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It is also known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diABZI STING agonist-1 involves the synthesis of small molecule amidobenzimidazoles (ABZI). These molecules are then dimerized to create a single dimeric ligand, which significantly increases the STING binding affinity . The compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is synthesized through systematic optimization of the payload, linker, and scaffold based on multiple factors including potency and specificity in both in vitro and in vivo evaluations .

Chemical Reactions Analysis

Types of Reactions: diABZI STING agonist-1 undergoes several types of chemical reactions, including activation of type-I interferons and pro-inflammatory cytokines . It is a selective stimulator of interferon genes (STING) receptor agonist, with EC50 values of 130 nM and 186 nM for human and mouse, respectively .

Common Reagents and Conditions: The compound is typically dissolved in endotoxin-free water to create a stock solution . It demonstrates high selectivity against more than 350 kinases tested at a concentration of 1 μM .

Major Products Formed: The major products formed from these reactions include type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .

Scientific Research Applications

Cancer Immunotherapy: diABZI STING agonist-1 has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It promotes an immunogenic tumor microenvironment characterized by increased frequency of activated macrophages and dendritic cells, improved infiltration of CD8+ T cells, and inhibition of tumor growth .

Antiviral Applications: The compound has also demonstrated efficacy in inhibiting SARS-CoV-2 infection and reducing viral RNA levels in cells . It induces a robust interferon response, which is crucial for antiviral defense .

Other Applications: In addition to its use in cancer and antiviral research, diABZI STING agonist-1 is being explored for its potential in enhancing vaccine efficacy and as a therapeutic strategy for various inflammatory diseases .

Mechanism of Action

diABZI STING agonist-1 activates the STING pathway, which is a critical component of the innate immune response. Upon activation, STING triggers the production of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway . This activation enhances the cytotoxicity of T cells and promotes an immunogenic tumor microenvironment .

Comparison with Similar Compounds

2’3’-cGAMP: A classical STING agonist that also induces the activation of type-I interferons and pro-inflammatory cytokines.

ADU-S100: Another STING agonist that has shown potential in cancer immunotherapy.

Uniqueness: diABZI STING agonist-1 is unique due to its non-nucleotide-based structure, which allows for systemic administration and improved pharmacokinetics compared to other STING agonists . Its dimeric structure significantly increases its binding affinity to STING, making it a highly potent agonist .

Biological Activity

The compound diABZI (compound 3), a dimeric amidobenzimidazole, has emerged as a potent non-nucleotide-based agonist of the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article focuses on the biological activity of diABZI, highlighting its mechanisms, efficacy in preclinical models, and potential clinical applications.

Overview of STING and diABZI

The STING pathway is activated by cyclic GMP-AMP (cGAMP), leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike classical cyclic nucleotide-based STING agonists, diABZI maintains an open conformation while activating STING, which may enhance its bioavailability and therapeutic potential .

Key Characteristics of diABZI

| Property | Details |

|---|---|

| Chemical Formula | C₄₂H₅₁N₁₃O₇P₂ - 3HCl |

| Molecular Weight | 959.3 g/mol |

| Solubility | 2 mg/ml in water |

| CAS Number | 2138299-34-8 |

| Mechanism of Action | Activates STING, inducing IFN and cytokines |

diABZI activates the STING pathway by competing with cGAMP for binding to STING, leading to downstream signaling that enhances adaptive immunity. The activation results in increased production of type I IFNs and other pro-inflammatory cytokines, which are critical for mobilizing tumor-specific CD8 T cells and enhancing anti-tumor immunity .

Case Studies and Research Findings

- Tumor Regression in Colorectal Cancer Models

- Enhanced Cytotoxicity in T Cell Immunotherapy

-

Induction of PANoptosis

- A study reported that diABZI induces a unique form of cell death known as PANoptosis in lung tissue, characterized by activation of caspase pathways and increased levels of Gasdermin D and MLKL proteins. This suggests potential applications in treating infections characterized by severe inflammation .

Comparative Analysis with Other STING Agonists

The following table compares diABZI with other known STING agonists:

| Agonist | Type | Administration Route | Efficacy | Notes |

|---|---|---|---|---|

| diABZI | Non-nucleotide | Intravenous | Significant tumor regression | Maintains open conformation |

| 2'3'-cGAMP | Nucleotide | Intratumoral | Durable regressions in tumor models | High affinity for STING |

| DMXAA | Natural compound | Intratumoral | Variable efficacy; challenges in trials | Structural model for further development |

Properties

Molecular Formula |

C42H51N13O7 |

|---|---|

Molecular Weight |

849.9 g/mol |

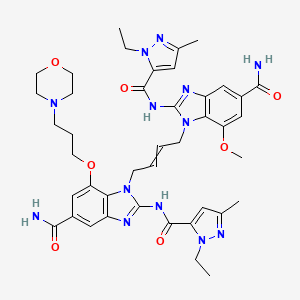

IUPAC Name |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59) |

InChI Key |

JGLMVXWAHNTPRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.